molecular formula C9H16N4S2 B374674 Metiamide CAS No. 34839-70-8

Metiamide

Numéro de catalogue: B374674
Numéro CAS: 34839-70-8
Poids moléculaire: 244.4 g/mol
Clé InChI: FPBPLBWLMYGIQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, this compound blocks the effects of histamine, leading to a reduction in gastric acid secretion .

Cellular Effects

This compound has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .

Molecular Mechanism

The mechanism of action of this compound involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .

Temporal Effects in Laboratory Settings

This compound has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors

Dosage Effects in Animal Models

In animal models, the dosage of this compound has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .

Metabolic Pathways

This compound inhibits many of the isoenzymes of the hepatic CYP450 enzyme system

Transport and Distribution

It is known that this compound binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .

Subcellular Localization

The subcellular localization of this compound is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du métiamide implique plusieurs étapes :

Méthodes de production industrielle

La production industrielle du métiamide suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin d’assurer un rendement élevé et une pureté élevée du produit final. L’utilisation de techniques de pointe telles que les réacteurs à écoulement continu et les systèmes automatisés permet d’accroître la production tout en maintenant la cohérence et la qualité.

Analyse Des Réactions Chimiques

Types de réactions

Le métiamide subit différents types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Le métiamide a été largement étudié pour ses applications dans divers domaines :

Applications De Recherche Scientifique

Pharmacological Properties and Mechanism of Action

Metiamide functions by competitively inhibiting histamine at H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, both basal and stimulated by various agents such as food and caffeine. The competitive antagonism results in decreased gastric volume and acidity, making it a valuable compound in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Clinical Applications

1. Treatment of Acid-Related Disorders

  • Gastroesophageal Reflux Disease (GERD) : this compound has shown efficacy in managing GERD by reducing gastric acid secretion, thus alleviating symptoms associated with acid reflux .
  • Peptic Ulcer Disease : Clinical studies have demonstrated the drug's ability to inhibit gastric acid production, aiding in the healing of peptic ulcers .

2. Stress Ulcer Prevention
this compound has been investigated for its protective effects against stress-induced ulcers. In experimental models, it has been shown to prevent the formation of ulcers during conditions of hemorrhagic shock by inhibiting gastric acid secretion. In one study, dogs treated with this compound exhibited no ulcer formation compared to a significant incidence in untreated controls .

Research Findings

Numerous studies have documented the effectiveness of this compound across various experimental setups:

Study Objective Findings
Ash & Schild (1966) To evaluate this compound's effect on gastric acid secretionEstablished this compound as a competitive antagonist at H2-receptors, effectively reducing acid secretion.
Brimblecombe et al. (1973) Long-term toxicity studiesNo adverse reactions observed in rats or dogs at high doses over extended periods.
Experimental Model (1985) To assess stress ulcer preventionThis compound significantly reduced ulcer formation in dogs subjected to hemorrhagic shock compared to controls.

Toxicology and Safety Profile

Toxicological assessments have indicated that this compound has a favorable safety profile. In long-term studies involving various animal models, including rats and baboons, high oral doses did not result in significant adverse effects . This suggests that this compound can be safely administered within therapeutic ranges.

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du métiamide

Le métiamide est unique en raison de son rôle intermédiaire dans le développement de la cimétidine. Il a fourni des informations cruciales sur la relation structure-activité des antagonistes du récepteur H2, conduisant au développement de médicaments plus efficaces et plus sûrs. Malgré sa promesse initiale, l’utilisation clinique du métiamide a été limitée en raison de l’apparition d’agranulocytose chez certains patients .

Activité Biologique

Metiamide is a histamine H2-receptor antagonist that has been studied for its biological activity, particularly in relation to gastric acid secretion and its effects on various physiological processes. This article synthesizes research findings, case studies, and relevant data regarding the biological activity of this compound.

Overview of this compound

This compound was developed as a more effective alternative to burimamide, the first H2-receptor antagonist. It exhibits a higher selectivity and oral bioavailability compared to its predecessor. The compound functions by competitively inhibiting the binding of histamine to H2 receptors, which leads to decreased gastric acid secretion stimulated by histamine and other hormones like gastrin and pentagastrin .

This compound's primary mechanism involves blocking histamine's action at the H2 receptor sites located in gastric parietal cells. This blockade reduces the secretion of gastric acid, making it useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The effective dose (ED50) for this compound is approximately 25 μmol/kg when administered orally, with a significant reduction in acid secretion observed at this dosage .

Comparative Efficacy

CompoundED50 (μmol/kg)Kb Values (μM)Activity Comparison
This compound16 (oral), 3.1 (IV)0.75 (uterine), 0.92 (heart)~10x higher than burimamide
BurimamideNot specified7.8 (atrial muscle)Baseline for comparison

In Vitro Studies

In vitro studies have demonstrated that this compound is significantly more potent than burimamide, showing approximately tenfold higher activity in rat uterine muscle and guinea-pig heart muscle . The Kb values indicate this compound's strong affinity for H2 receptors, which is crucial for its pharmacological action.

In Vivo Studies

In vivo studies conducted on dogs have shown that this compound effectively inhibits acid secretion stimulated by both histamine and pentagastrin. The intravenous administration of this compound resulted in a dose-dependent inhibition of gastric acid secretion, with doses required to achieve 50% inhibition being notably low (3.1 μmol/kg for histamine) .

Case Study: Gastric Secretion Inhibition

A study involving anesthetized dogs highlighted the effects of this compound on gastric secretion. Administration of this compound shifted the dose-response curve to pentagastrin, indicating its role as a competitive antagonist at H2 receptors .

Effects on Neutrophil Motility

Interestingly, this compound has been observed to influence neutrophil motility. It enhances chemokinesis and random migration in polymorphonuclear leukocytes (PMN), akin to the effects of histamine. However, unlike histamine, this compound does not affect true chemotaxis, suggesting a complex interaction with immune responses .

Safety and Adverse Effects

While this compound has shown promising results in reducing gastric acid secretion, it is essential to consider potential side effects. Initial studies indicated that this compound did not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to evaluate its safety profile comprehensively .

Propriétés

IUPAC Name

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPLBWLMYGIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188390
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

34839-70-8
Record name Metiamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34839-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metiamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METIAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metiamide
Reactant of Route 2
Reactant of Route 2
Metiamide
Reactant of Route 3
Reactant of Route 3
Metiamide
Reactant of Route 4
Reactant of Route 4
Metiamide
Reactant of Route 5
Reactant of Route 5
Metiamide
Reactant of Route 6
Metiamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.